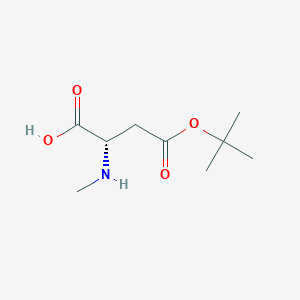

N-Me-Asp(Otbu)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMENGKDSBXFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427288 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-85-2 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of N Me Asp Otbu Oh in Peptide and Peptidomimetic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

N-Me-Asp(Otbu)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.com The presence of the N-methyl group introduces specific challenges and considerations within the SPPS workflow, necessitating optimized conditions and strategic planning to ensure efficient and high-purity synthesis.

The steric hindrance posed by the N-methyl group on the amino acid backbone makes the formation of the peptide bond more challenging compared to their non-methylated counterparts. scielo.org.mx Standard coupling reagents may prove less effective, leading to lower yields and incomplete reactions. To address this, researchers have explored various coupling reagents and conditions to improve efficiency.

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA), have been shown to be particularly effective for coupling N-methylated amino acids. merckmillipore.compeptide.com Other reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have also been successfully employed. peptide.com The choice of solvent can also play a role, with polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being common. peptide.com

| Coupling Reagent | Base | Efficacy for N-Methylated Residues |

| HATU | DIPEA | Highly effective, recommended for introducing N-methylated derivatives. merckmillipore.com |

| HBTU/HCTU | DIPEA | Less effective than HATU for sterically hindered couplings. peptide.com |

| PyBOP/PyAOP | HOAt/DIPEA | Successfully used for coupling N-methylated amino acids. peptide.com |

| Triphosgene | Effective for peptides with consecutive N-methylated amino acids. merckmillipore.com |

This table summarizes common coupling reagents and their general effectiveness for incorporating N-methylated amino acids in SPPS.

It is also crucial to carefully monitor the progress of the coupling reaction. Traditional monitoring methods like the ninhydrin (B49086) test are often ineffective for N-methylated amino acids, necessitating the use of alternative tests like the bromophenol blue test. peptide.com

A significant side reaction during the SPPS of peptides containing aspartic acid is the formation of aspartimide. iris-biotech.deresearchgate.net This intramolecular cyclization occurs between the side-chain carboxyl group of the aspartic acid residue and the backbone amide nitrogen of the following amino acid, particularly when the subsequent residue has low steric hindrance, such as glycine. iris-biotech.deacs.org Aspartimide formation can lead to the production of undesired β-peptides and racemization, complicating purification and reducing the yield of the target peptide. researchgate.netunibo.it

The use of the tert-butyl (OtBu) protecting group on the side chain of this compound is a primary strategy to minimize this side reaction. The bulkiness of the OtBu group provides steric hindrance that disfavors the cyclization reaction. researchgate.net However, under the basic conditions required for Fmoc group removal in SPPS, aspartimide formation can still occur. unibo.it

Several strategies have been developed to further mitigate this issue:

Use of Bulky Side-Chain Protecting Groups: Employing even bulkier ester protecting groups on the aspartic acid side chain can further reduce the likelihood of aspartimide formation. researchgate.netbiotage.com

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen, such as a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent the cyclization reaction. iris-biotech.denih.gov

Optimized Deprotection Conditions: Careful control of the base concentration and reaction time during Fmoc deprotection can help to minimize the occurrence of this side reaction. unibo.it

Furthermore, the presence of N-methylated residues can alter the physical properties of the growing peptide chain, sometimes leading to aggregation on the solid support, which can further hinder subsequent synthetic steps. scielo.org.mx Despite these challenges, the successful incorporation of this compound, through optimized coupling strategies, can lead to the synthesis of high-purity peptides with desirable modified properties. chemimpex.com The final purity of the peptide is highly dependent on the successful management of both coupling efficiency and the mitigation of side reactions like aspartimide formation. rsc.org

Impact on Peptide Conformational Features and Stability

One of the most significant advantages of N-methylation is the enhanced resistance of the resulting peptide to proteolytic degradation. merckmillipore.compeptide.compeptide.com Proteolytic enzymes, which are abundant in the body, readily cleave the amide bonds of natural peptides, leading to a short in vivo half-life. peptide.com The N-methyl group on the amide nitrogen sterically hinders the approach of these enzymes, effectively protecting the peptide bond from cleavage. scielo.org.mxresearchgate.net This increased stability against proteases is a crucial factor in improving the pharmacokinetic profile of peptide-based drug candidates. nih.gov

| Peptide Modification | Effect on Proteolytic Stability | Rationale |

| N-methylation | Significantly Increased | The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteolytic enzymes. scielo.org.mxresearchgate.net |

This table highlights the primary reason for the enhanced proteolytic stability of N-methylated peptides.

N-methylation can also have a significant impact on the solubility and aggregation properties of peptides. merckmillipore.com The N-methyl group disrupts the regular hydrogen bonding network that can form between peptide chains, which is often a primary driver of aggregation, particularly in hydrophobic sequences. peptide.compeptide.com By breaking these intermolecular hydrogen bonds, N-methylation can reduce aggregation and improve the solubility of the peptide in aqueous solutions. merckmillipore.comresearchgate.net This is particularly beneficial for amyloidogenic peptides, where N-methylation has been shown to inhibit fibril formation. nih.gov

Correlation between N-Methylation and Peptide Conformational Rigidity

The strategic incorporation of an N-methyl group, as seen in this compound, is a powerful tool for modulating the conformational properties of peptides. N-methylation introduces significant local and global structural changes by altering the peptide backbone, which directly correlates with an increase in conformational rigidity. ub.eduacs.org This rigidity is not a singular effect but rather the result of a combination of factors.

Firstly, the introduction of a methyl group on the amide nitrogen atom eliminates its ability to act as a hydrogen bond donor. ub.eduresearchgate.net This prevents the formation of certain intramolecular hydrogen bonds that stabilize common secondary structures like α-helices and β-sheets, forcing the peptide to adopt alternative, often more constrained, conformations. ub.edu

Secondly, N-methylation lowers the energetic barrier between the cis and trans conformations of the peptide bond. ub.edu In standard peptides, the trans conformation is overwhelmingly favored. However, the steric influence of the N-methyl group makes the cis configuration more accessible, increasing the possibility of conformations that would otherwise be unlikely. ub.edu This can induce specific turns or kinks in the peptide chain, contributing to a more defined three-dimensional structure.

Table 1: Effects of N-Methylation on Peptide Backbone Conformation

| Factor | Description | Consequence on Conformational Rigidity |

|---|---|---|

| Hydrogen Bond Donation | The amide proton is replaced by a methyl group, removing the capacity for hydrogen bond donation. ub.eduresearchgate.net | Alters intramolecular hydrogen bonding patterns, potentially destabilizing common secondary structures and favoring more rigid, alternative folds. ub.edu |

| Cis/Trans Isomerization | The energy difference between the cis and trans amide bond isomers is reduced. ub.edu | Increases the population of the cis isomer, enabling unique backbone turns and promoting conformations that would otherwise be inaccessible. ub.edu |

| Steric Hindrance | The N-methyl group imposes steric bulk on the peptide backbone. aralezbio.com | Restricts the range of allowed dihedral angles (φ, ψ), leading to localized conformational constraints. ub.eduacs.org |

Design and Construction of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net The use of modified amino acids like this compound is a cornerstone of peptidomimetic design.

Incorporating this compound into a peptide sequence is a deliberate strategy to create peptidomimetics with enhanced biological activity. chemimpex.com The improved bioactivity stems from several key advantages conferred by N-methylation. This modification can lead to analogs with greater receptor selectivity, increased potency, and improved bioavailability. researchgate.netacs.orgnih.gov

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteolytic enzymes in the body. scielo.org.mx N-methylation of the peptide backbone is a highly effective strategy to overcome this limitation. researchgate.net Proteases recognize and cleave specific peptide bond sequences. The presence of an N-methyl group at or near the cleavage site introduces steric hindrance that physically blocks the enzyme's access to the scissile bond. aralezbio.comscielo.org.mx

Furthermore, the altered conformation of the peptide bond resulting from N-methylation can make the sequence unrecognizable to the protease. researchgate.net Since enzymatic catalysis is highly dependent on the precise geometry of the substrate, the conformational changes induced by incorporating this compound render the peptide analog a poor substrate for many common proteases, such as trypsin-like enzymes. researchgate.net This increased resistance to enzymatic hydrolysis significantly extends the half-life of the peptide in biological fluids, a critical factor for therapeutic efficacy. researchgate.netsigmaaldrich.com

The practical application of this compound in peptidomimetic design is demonstrated in the development of novel antiviral agents. In one study, researchers aimed to create potent inhibitors of the influenza A virus by targeting its hemagglutinin (HA) protein. nih.govmdpi.com Starting with a known tetrapeptide sequence, SLDC (Ser-Leu-Asp-Cys), they systematically replaced each amino acid with its N-methylated counterpart to produce a library of peptidomimetics. nih.govresearchgate.net

The synthesis involved standard solid-phase peptide synthesis (SPPS) techniques, where building blocks including Fmoc-N-Me-Asp(Otbu)-OH were sequentially coupled to a resin. nih.govmdpi.com The resulting N-methylated peptides were then tested for their binding affinity to influenza HA. One of the synthesized analogs, which incorporated an N-methylated residue, demonstrated significantly high affinity and was able to inhibit virus-induced hemagglutination and cell infection at picomolar concentrations. nih.govresearchgate.net This case highlights how the incorporation of an N-methylated aspartic acid derivative can be a key step in transforming a lead peptide into a highly potent peptidomimetic with potential therapeutic applications. nih.gov

Table 2: Building Blocks Used in the Synthesis of Anti-Influenza Peptidomimetics nih.govmdpi.com

| Compound | Role in Synthesis |

|---|---|

| Fmoc-N-Me-Asp(Otbu)-OH | N-methylated aspartic acid building block for SPPS. |

| Fmoc-N-Me-Leu-OH | N-methylated leucine (B10760876) building block for SPPS. |

| Fmoc-N-Me-Ser(tBu)-OH | N-methylated serine building block for SPPS. |

| Fmoc-N-Me-Cys(Trt)-OH | N-methylated cysteine building block for SPPS. |

| Fmoc-N-Me-Lys(Boc)-OH | N-methylated lysine (B10760008) building block for SPPS. |

| Fmoc-N-Me-His(Trt)-OH | N-methylated histidine building block for SPPS. |

Mechanistic and Reaction Engineering Studies Involving N Me Asp Otbu Oh

Mechanistic Insights into Protecting Group Chemistry

Protecting groups are fundamental to peptide synthesis, enabling the selective formation of amide bonds. The N-α-Fmoc group and the side-chain tert-butyl ester are central to the use of N-Me-Asp(Otbu)-OH in solid-phase peptide synthesis (SPPS).

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group. peptide.com Its removal is a critical step, repeated throughout the elongation of the peptide chain. The generally accepted mechanism for Fmoc deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway, as illustrated in Figure 1.

A base, most commonly a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring's C9 position. This generates a carbanion, which is stabilized by the aromatic system. The carbanion intermediate is unstable and rapidly eliminates dibenzofulvene (DBF) to release the free amine of the N-methylated amino acid. The liberated DBF is an electrophile and must be scavenged by the base (e.g., piperidine) to prevent it from reacting with the newly deprotected amine, which would result in a stable, undesired adduct and terminate the peptide chain. acs.org

A significant side reaction associated with aspartic acid residues during Fmoc deprotection is the formation of an aspartimide intermediate. iris-biotech.deacs.org This occurs when the nitrogen atom of the subsequent peptide bond attacks the side-chain ester, forming a cyclic succinimide (B58015) derivative. iris-biotech.de This process is promoted by the basic conditions of Fmoc removal. iris-biotech.de Aspartimide formation is problematic as it can lead to racemization at the α-carbon and subsequent ring-opening by the base to yield a mixture of α- and β-peptides, which are difficult to separate from the target peptide. iris-biotech.deacs.org The steric bulk of the N-methyl group in this compound can influence the rate and extent of this side reaction.

The tert-butyl (OtBu) ester is employed as a semi-permanent protecting group for the β-carboxyl group of the aspartic acid side chain. Its stability to the basic conditions required for Fmoc removal makes it an orthogonal protecting group, which is a cornerstone of Fmoc/tBu-based SPPS. nih.govorganic-chemistry.org The OtBu group is typically removed at the final stage of synthesis, concurrently with the cleavage of the peptide from the resin, using strong acidic conditions. nih.gov

Acidic Cleavage: The most common method for tert-butyl ester cleavage is treatment with strong acids, such as trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers. nih.govacs.org The mechanism involves the protonation of the ester oxygen, followed by the elimination of a highly stable tert-butyl carbocation, which is then quenched by scavengers in the cleavage cocktail. This process regenerates the free carboxylic acid on the aspartate side chain.

Below is a table summarizing various reagents used for tert-butyl ester cleavage.

| Cleavage Reagent | Type | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Protic Acid | 90-95% in DCM with scavengers (e.g., H₂O, TIS) | Standard method for final peptide cleavage and deprotection. nih.govacs.org |

| Ferric Chloride (FeCl₃) | Lewis Acid | 1.5 - 5 equivalents in DCM | Allows for selective on-resin side-chain deprotection. nih.govacs.org |

| Titanium Tetrachloride (TiCl₄) | Lewis Acid | Used in DCM | Another effective Lewis acid for t-Bu deprotection. nih.govacs.org |

| Zinc Bromide (ZnBr₂) | Lewis Acid | Used in CH₂Cl₂ | Provides a method for cleavage under specific conditions. nih.govacs.org |

| Cerium(III) Chloride (CeCl₃·7H₂O) | Lewis Acid | Used with NaI in acetonitrile | Offers selective deprotection of N-Boc protected amino acid tert-butyl esters. nih.govacs.org |

| This table is based on data from referenced studies. nih.govacs.org |

Control of Stereochemistry and Prevention of Racemization

Maintaining the chiral integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. N-methylated amino acids are particularly susceptible to racemization (the formation of an equal mixture of D and L enantiomers) during the peptide coupling step. researchgate.netthieme-connect.de

The increased risk of racemization in N-methylated amino acids stems from the nature of the activated carboxyl group during coupling. For a standard amino acid, the N-H proton can be lost to form an oxazolone (B7731731) intermediate, which is a primary pathway for racemization. For N-methyl amino acids, which lack this N-H proton, racemization is thought to proceed through direct α-proton abstraction from the activated ester by a base, leading to an enolate intermediate. thieme-connect.de The steric hindrance from the N-methyl group can also slow down the desired coupling reaction, providing a larger window of opportunity for the competing racemization process to occur. researchgate.net

Several strategies have been developed to mitigate this issue:

Choice of Coupling Reagent: The selection of the coupling reagent is critical. Reagents that generate highly reactive intermediates with short lifetimes are preferred. For coupling sterically hindered N-methylated amino acids, phosphonium-based reagents like PyAOP and PyBOP, or aminium/uronium reagents like HATU in the presence of an additive like HOAt (1-hydroxy-7-azabenzotriazole), have proven to be effective in minimizing racemization by accelerating the rate of amide bond formation. researchgate.netthieme-connect.de

In Situ Acid Chloride Formation: Converting the amino acid into a highly reactive but sterically unhindered acid chloride in situ using reagents like bis(trichloromethyl) carbonate (BTC) has shown superiority in couplings involving N-methylated amino acids. researchgate.net

Stepwise Coupling: Employing a stepwise coupling strategy, where single amino acids are added sequentially, is recommended over a convergent or segment coupling approach to minimize the risk of racemization. researchgate.net

| Coupling Reagent/Method | Description | Efficacy in Preventing Racemization |

| HATU/HOAt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / (1-Hydroxy-7-azabenzotriazole) | A benzotriazole-based reagent combination known for high coupling efficiency and suppression of racemization. researchgate.netthieme-connect.de |

| PyAOP/PyBOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) / (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium-based reagents that are among the most promising for difficult couplings of N-methylated amino acids. researchgate.net |

| BTC/collidine | Bis(trichloromethyl) carbonate / 2,4,6-Collidine | Forms a highly reactive acid chloride in situ, which couples rapidly, minimizing the time for racemization to occur. researchgate.net |

| DCC/HOAt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | The addition of HOAt to carbodiimide-mediated couplings significantly reduces epimerization compared to using HOBt. thieme-connect.de |

| This table is based on data from referenced studies. researchgate.netthieme-connect.de |

Ensuring the final peptide's chiral purity requires a holistic approach throughout the synthesis. This begins with using starting materials of high enantiomeric purity, such as Fmoc-N-Me-Asp(Otbu)-OH with a purity of ≥98%. adachibio.com

Beyond the critical coupling step, other factors must be controlled. The choice of base during coupling can influence racemization, with studies showing that tertiary amine salts have a profound effect on activated N-methyl amino acids. thieme-connect.de Therefore, the type and concentration of the base must be carefully optimized.

Regular monitoring of chiral purity is a key aspect of quality control in synthetic protocols. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to detect and quantify the presence of the undesired D-isomer. By analyzing samples at various stages of the synthesis, chemists can identify steps that may be causing epimerization and adjust the protocol accordingly. nih.gov

Process Optimization for Scalable Synthesis

Translating a peptide synthesis from a laboratory bench scale to a large-scale industrial process requires significant optimization to ensure efficiency, cost-effectiveness, safety, and compliance with Current Good Manufacturing Practices (cGMP). researchgate.netacs.org Solid-phase peptide synthesis (SPPS), while versatile, is known for its high consumption of solvents and excess reagents, posing environmental and economic challenges. rsc.org

Process optimization for syntheses involving this compound focuses on several key areas:

Automated and Microwave-Assisted SPPS: Modern peptide synthesizers utilize automation and microwave irradiation to accelerate both the coupling and deprotection steps. researchgate.netacs.org Microwave energy can significantly reduce reaction times, for instance, by allowing coupling cycles to be completed in minutes at elevated temperatures (e.g., 90 °C), which might otherwise take hours at room temperature. acs.org

Reagent and Solvent Reduction: A primary goal of optimization is to minimize the use of expensive reagents and hazardous solvents. rsc.org This can involve reducing the excess of amino acids and coupling reagents used in each step and optimizing washing protocols to decrease solvent volume without compromising purity. acs.org The use of safer, more environmentally friendly solvents is also an area of active research. rsc.org

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters, such as the completion of coupling reactions using tests like the Kaiser test, allows for better control and ensures that each step proceeds to completion before moving to the next. nih.gov

The ultimate aim is to develop a robust, scalable, and automated process that can consistently produce high-purity peptide active pharmaceutical ingredients (APIs) in a cost-effective and cGMP-compliant manner. researchgate.net

| Optimization Strategy | Objective | Method/Technology | Impact |

| Accelerated Reaction Cycles | Reduce overall synthesis time | Microwave-assisted SPPS | Shortens coupling and deprotection times from hours to minutes. researchgate.netacs.org |

| Cost Reduction | Minimize use of expensive building blocks and reagents | Investigating single vs. double coupling, reducing reagent equivalents | Lowers material costs, crucial for industrial-scale production. acs.org |

| Environmental Friendliness | Reduce hazardous solvent waste | Optimizing washing steps, exploring greener solvent alternatives (e.g., replacing DMF/NMP) | Decreases the environmental footprint of peptide synthesis. rsc.org |

| Process Simplification | Minimize intermediate purification and handling steps | Developing fully automated, single-reactor, on-resin procedures | Improves efficiency, reduces potential for error, and simplifies cGMP compliance. researchgate.net |

| This table is based on data from referenced studies. researchgate.netacs.orgrsc.org |

Development of High-Throughput Synthesis Methodologies

The integration of this compound into high-throughput synthesis platforms has been a significant area of research, driven by the need to accelerate the discovery and development of novel peptide-based therapeutics. chemimpex.com Methodologies that allow for the rapid and parallel synthesis of large numbers of peptides are essential in modern drug discovery. The unique structural characteristics of this compound, specifically the N-methyl group, can present challenges in standard solid-phase peptide synthesis (SPPS), such as slower coupling kinetics. amazonaws.com

High-throughput synthesis often relies on automated platforms that can perform multiple reactions simultaneously. Research in this area has focused on optimizing coupling conditions to efficiently incorporate this compound into peptide sequences. This includes the screening of various coupling reagents and reaction conditions to find those that maximize yield and purity while minimizing reaction times. The compatibility of this compound with various resins and linkers used in high-throughput SPPS is also a critical consideration. chemimpex.com The development of these methodologies enables the creation of large peptide libraries, which can be screened for biological activity, leading to the identification of promising lead compounds.

| Parameter | Condition/Reagent | Purpose |

| Synthesis Platform | Automated Parallel Synthesizers | Enables simultaneous synthesis of multiple peptides. |

| Coupling Reagents | HBTU, HATU, COMU, Oxyma Pure | To facilitate efficient amide bond formation. nih.govfrontiersin.org |

| Resin Types | 2-Chlorotrityl chloride resin, Rink Amide resin | Provides solid support for peptide synthesis. frontiersin.orgresearchgate.net |

| Screening | Large peptide libraries | To identify lead compounds with desired biological activity. |

Efficiency Improvements in Large-Scale Peptide Production

The transition from laboratory-scale synthesis to large-scale production of peptides containing this compound is a critical step for therapeutic applications. biosynth.com Efficiency improvements in this area are focused on optimizing reaction conditions to be both cost-effective and scalable. acs.org One of the primary challenges in large-scale synthesis is managing the potential for side reactions, such as aspartimide formation, which can be exacerbated by the presence of the N-methyl group and the tert-butyl ester protecting group. acs.orgbiotage.com

| Factor | Improvement Strategy | Benefit |

| Side Reaction Prevention | Use of sterically hindered protecting groups (e.g., OMpe) | Reduces aspartimide formation and increases product purity. biotage.comchimia.ch |

| Process Control | Implementation of Process Analytical Technology (PAT) | Real-time monitoring for better control and higher yields. |

| Solvent Usage | Optimization and recycling of solvents like DMF | Reduces cost and environmental impact. acs.org |

| Purification | Development of scalable chromatography methods | Ensures high purity of the final peptide product. sigmaaldrich.com |

Adaptation of Microwave-Assisted Peptide Synthesis with this compound Derivatives

Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technique for accelerating peptide synthesis, including for sequences containing sterically hindered amino acids like this compound. amazonaws.com The use of microwave energy can significantly reduce coupling times and improve the efficiency of difficult couplings. amazonaws.com

The adaptation of MA-SPPS for this compound derivatives has involved the optimization of microwave parameters, such as power, temperature, and irradiation time, to achieve high coupling efficiencies without causing degradation of the peptide or racemization of the amino acid residues. acs.orgresearchgate.net Studies have shown that MA-SPPS can lead to higher purity crude products in a fraction of the time compared to conventional SPPS methods. amazonaws.com For instance, the synthesis of a peptide containing hindered N-methylated amino acids was completed in under 2 hours with high purity using microwave assistance. amazonaws.com The choice of coupling reagents and solvents is also critical for successful MA-SPPS, with reagents like DIC and Oxyma Pure being suitable due to their stability at the elevated temperatures reached in the microwave. acs.org

| Parameter | Optimized Condition | Impact on Synthesis |

| Microwave Power & Temperature | Controlled application to maintain optimal reaction temperature (e.g., up to 90°C) | Accelerates coupling reactions, especially for hindered amino acids. amazonaws.comacs.org |

| Coupling Reagents | DIC/Oxyma Pure | Stable at high temperatures and effective in promoting amide bond formation. acs.orgacs.org |

| Synthesis Time | Significantly reduced (e.g., <2-3 hours for short peptides) | Increases throughput and overall efficiency. amazonaws.com |

| Product Purity | High crude purity (e.g., 86-95%) | Simplifies downstream purification processes. amazonaws.com |

Advanced Research Applications of N Me Asp Otbu Oh Derivatives

Development of Peptide-Based Therapeutics

The incorporation of N-Me-Asp(Otbu)-OH into peptide sequences is a key strategy in modern drug discovery, addressing some of the inherent limitations of natural peptides as therapeutic agents. nih.gov

Rational Design of Novel Drug Candidates

This compound is instrumental in the rational design of new drug candidates by enabling the synthesis of peptides with modified backbones. This modification can lead to peptides with improved characteristics for drug development. The N-methyl group introduces conformational constraints, which can help to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target. prismbiolab.comd-nb.infopnas.org This structural rigidity is a valuable tool in structure-activity relationship (SAR) studies, allowing researchers to probe the conformational requirements for biological activity. scielo.org.mx

The use of N-methylated amino acids like this compound is a recognized strategy to enhance the therapeutic properties of peptides. anr.fr By systematically replacing standard amino acid residues with their N-methylated counterparts, a process known as N-methyl scanning, researchers can identify modifications that improve protease resistance while maintaining or even enhancing binding affinity. nih.gov This approach has been successfully used to develop peptide ligands with increased specificity for their biological targets. nih.gov

Modulation of Pharmacokinetic and Pharmacodynamic Properties through N-Methylation

A significant challenge in peptide-based drug development is their poor pharmacokinetic profile, including low metabolic stability and lack of oral bioavailability. scielo.org.mxnih.gov N-methylation, facilitated by the use of synthons like this compound, is a powerful strategy to overcome these hurdles. nih.govacs.org

Pharmacokinetic Properties:

| Property | Effect of N-Methylation | Reference |

| Metabolic Stability | Increases resistance to enzymatic degradation by proteolytic enzymes. | d-nb.infoscielo.org.mxacs.org |

| Membrane Permeability | Enhances lipophilicity and can improve intestinal permeability, potentially leading to oral bioavailability. | prismbiolab.comnih.govacs.org |

| Solubility | Can increase aqueous solubility while simultaneously increasing lipophilicity. | scielo.org.mx |

The introduction of an N-methyl group on the peptide backbone removes the hydrogen bond donor capability of the amide nitrogen. prismbiolab.com This modification can disrupt the hydrogen bonding networks that are crucial for recognition by proteolytic enzymes, thereby increasing the peptide's half-life in vivo. scielo.org.mxpeptide.com Furthermore, the increased lipophilicity and conformational restriction imparted by N-methylation can enhance a peptide's ability to cross cellular membranes, a key factor for oral drug delivery. prismbiolab.comd-nb.infonih.gov Studies have shown that multiple N-methylations can significantly improve the oral bioavailability of peptides. nih.gov

Pharmacodynamic Properties:

N-methylation can also influence the pharmacodynamic properties of peptides. The conformational constraints imposed by the methyl group can lead to:

Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into a conformation that is favorable for binding to its target receptor, N-methylation can increase binding affinity. nih.govpnas.org It can also improve selectivity for different receptor subtypes. nih.gov

Conversion of Agonist to Antagonist Activity: The altered conformation can sometimes lead to a change in the mode of action, for instance, converting a receptor agonist into an antagonist. peptide.com

Specific Examples in Drug Discovery (e.g., Neurotransmitter Analogs, Antibiotics)

The application of this compound and other N-methylated amino acids extends to various therapeutic areas.

Neurotransmitter Analogs: N-methyl-D-aspartic acid (NMDA) itself is a well-known derivative that acts as a specific agonist at the NMDA receptor, mimicking the action of the neurotransmitter glutamate. hmdb.cawikipedia.org This property is utilized in neuroscience research to study synaptic function and has applications in understanding neurological disorders. chemimpex.combiomolther.org The synthesis of neurotransmitter analogs incorporating N-methylated residues aids in exploring potential treatments for such conditions. chemimpex.com

Antibiotics: The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, including antimicrobial peptides (AMPs). bohrium.com However, natural AMPs often suffer from poor stability. bohrium.com Introducing N-methylated amino acids at sites susceptible to enzymatic cleavage can significantly enhance the proteolytic stability of AMPs. bohrium.comnih.gov For example, analogs of the antimicrobial peptide anoplin (B1578421) with N-methyl substitutions have shown dramatically increased stability against trypsin and chymotrypsin (B1334515) degradation while retaining potent antimicrobial activity. bohrium.comnih.gov In some cases, N-methylation can modulate the antimicrobial activity and selectivity of these peptides. nih.gov

Bioconjugation and Biorecognition Studies

Beyond its direct incorporation into therapeutic peptides, this compound and the resulting peptides are valuable tools in bioconjugation and for studying molecular recognition events.

Conjugation to Biomolecules for Targeted Delivery Systems

Bioconjugation involves the attachment of peptides to other molecules, such as drugs, imaging agents, or polymers, to create targeted delivery systems. chemimpex.com Peptides containing this compound can be synthesized and then conjugated to cytotoxic drugs, for example. upf.edu This strategy aims to deliver the drug specifically to cancer cells that overexpress the receptor for the targeting peptide, thereby increasing efficacy and reducing off-target side effects. The incorporation of N-methylated amino acids can also be combined with other modifications, such as the attachment of oligoethylene glycol derivatives, to improve the solubility and bioavailability of these bioconjugates. upf.edu

Utilization in Probing Protein-Protein and Protein-Ligand Interactions

Understanding and modulating protein-protein interactions (PPIs) is a major goal in drug discovery. Peptides derived from the interaction interface of two proteins can be used to study and inhibit these interactions. mdpi.com Incorporating this compound into these peptide probes offers several advantages. The N-methylation can confer resistance to proteolysis, making the probes more stable in biological assays. nih.gov Furthermore, the conformational constraints introduced by N-methylation can help to define the bioactive conformation required for binding, providing valuable structural information. By systematically scanning a peptide sequence with N-methylated amino acids, researchers can identify key residues involved in the interaction and design more potent and specific inhibitors. nih.gov

Contribution to Protein Engineering and Functional Studies

The site-specific modification of proteins is a cornerstone of protein engineering, enabling the creation of novel protein structures with enhanced or altered functions. The incorporation of N-methylated amino acids, facilitated by building blocks like this compound, represents a significant advancement in this field.

Introduction of N-Methylated Residues for Protein Modification

This compound, typically in its Fmoc-protected form (Fmoc-N-Me-Asp(Otbu)-OH), serves as a crucial building block for introducing N-α-methyl-aspartic acid residues into peptide chains during Fmoc solid-phase peptide synthesis (SPPS). alfa-chemistry.comsigmaaldrich.com The N-methylation of amino acid residues is a strategic modification in medicinal chemistry and protein engineering used to enhance the therapeutic potential of peptides. researchgate.net This modification involves adding a methyl group to the amide nitrogen of the peptide backbone.

The primary advantage of incorporating N-methylated residues is the significant improvement in the proteolytic stability of the resulting peptides. alfa-chemistry.comsigmaaldrich.com The methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems. This enhanced stability is critical for the development of peptide-based therapeutics, which are often limited by their rapid degradation in vivo. chemimpex.com

The use of the tert-butyl (OtBu) protecting group for the side-chain carboxyl function of aspartic acid is particularly advantageous for the synthesis of longer peptide sequences. It is more resistant to premature cleavage under the mildly acidic conditions sometimes encountered during synthesis compared to other protecting groups like methyl esters. The Fmoc group protects the N-terminal amine, allowing for controlled, stepwise addition of amino acids in the peptide synthesizer. chemimpex.com

Table 1: Properties and Synthetic Utility of Fmoc-N-Me-Asp(Otbu)-OH

| Property | Description | Reference |

| Chemical Name | N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert butyl ester | alfa-chemistry.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₂₇NO₆ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 425.47 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Primary Application | Building block for Fmoc solid-phase peptide synthesis (SPPS) | alfa-chemistry.comsigmaaldrich.com |

| Function | Enables site-specific incorporation of an N-methylated aspartic acid residue | alfa-chemistry.comchemimpex.com |

| Key Advantage | Resulting peptides exhibit improved stability against enzymatic degradation | alfa-chemistry.com |

Investigations into Protein Folding and Misfolding Mechanisms

The precise three-dimensional structure of a protein is critical to its function, and the process of folding is a complex event that can sometimes go awry, leading to misfolded, non-functional, or toxic protein aggregates. nih.gov Such protein misfolding is implicated in a host of human diseases, including Alzheimer's disease and Parkinson's disease. nih.govnih.gov The study of peptides containing modified amino acids provides valuable insights into the mechanisms that govern protein folding and misfolding. nih.gov

The introduction of N-methylated residues, such as N-Me-Asp, can significantly alter the conformational landscape of a peptide. N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. This constraint can be used to stabilize specific secondary structures or, conversely, to destabilize others, thereby influencing the folding pathway.

Furthermore, modifications involving aspartic acid residues can be particularly impactful. The isomerization of aspartic acid to isoaspartic acid or the presence of β-aspartate residues can disrupt the normal hydrogen-bonding networks that are essential for maintaining a protein's proper folded state. These structural disruptions can be a trigger for protein aggregation. By synthesizing peptides with strategically placed this compound derivatives, researchers can create models to study how localized changes in backbone flexibility and side-chain interactions contribute to the initiation of protein misfolding and aggregation. These studies are crucial for understanding the molecular basis of amyloidogenic diseases and for developing potential therapeutic interventions that can prevent or reverse the formation of harmful protein aggregates. nih.gov

Table 2: Research Findings on Aspartic Acid Modifications and Protein Misfolding

| Modification | Effect on Protein Structure | Implication for Misfolding | Reference |

| Aspartic Acid Isomerization | Formation of isoaspartic acid residues | Affects protein function and activity by inducing structural changes | |

| β-Asp Residues | Disruption of hydrogen-bonding networks | Can lead to protein aggregation and misfolding | |

| N-Methylation | Constrains peptide conformation | Can stabilize or destabilize structures, influencing folding pathways |

Applications in Diagnostic Tool Development

The unique properties of peptides modified with N-methylated amino acids also lend themselves to applications in the development of advanced diagnostic tools.

Integration into Peptide-Based Immunoassays and Biosensors

Peptide-based immunoassays and biosensors are powerful diagnostic tools that rely on the highly specific binding interaction between an antibody and a peptide epitope. nih.gov These assays are used for the detection of diseases, monitoring therapeutic responses, and diagnosing conditions like food allergies. nih.govchemimpex.com The performance and reliability of these diagnostics depend heavily on the stability and specific antigenicity of the peptides used.

The integration of peptides containing N-Me-Asp residues can enhance diagnostic platforms in several ways. The primary benefit is the increased proteolytic stability, which ensures that the peptide probe remains intact throughout the assay procedure, leading to more accurate and reproducible results. alfa-chemistry.com This is particularly important for assays performed in complex biological samples like serum or plasma, which contain numerous proteases.

Derivatives of Asp(OtBu)-OH are utilized in the synthesis of peptide antigens for use in immunoassays. nih.govchemimpex.com By creating synthetic peptides that mimic specific epitopes, these assays can detect the presence of corresponding antibodies in patient samples. nih.gov The ability to engineer these peptides with N-methylated residues via building blocks like this compound allows for the fine-tuning of their binding affinity and specificity, potentially improving the sensitivity and accuracy of disease detection. chemimpex.com

Table 3: Examples of Peptide-Based Diagnostic Applications

| Diagnostic Application | Role of Peptide | Benefit of N-Methylation | Reference |

| Immunoassays | Serves as a synthetic antigen or antibody fragment to detect specific biomarkers. | Improves peptide stability and assay accuracy. | chemimpex.com |

| Biosensors | Acts as the biological recognition element that binds to a target analyte. | Enhances the robustness and shelf-life of the sensor. | alfa-chemistry.com |

| Epitope Mapping | Used to identify the specific amino acid sequences (epitopes) recognized by antibodies. | Provides stable probes for reliable binding studies. | nih.gov |

Analytical and Computational Approaches in N Me Asp Otbu Oh Research

Spectroscopic Characterization for Research Purposes

Spectroscopic methods are fundamental in the structural elucidation and verification of N-Me-Asp(Otbu)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various functional groups within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the N-methyl group, the protons on the aspartic acid backbone, and the tert-butyl ester protecting group. The chemical shifts and coupling constants of these protons are unique to the molecule's structure. For instance, the N-methyl group typically appears as a singlet, while the α- and β-protons of the aspartate residue show specific splitting patterns due to their coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. It allows for the unambiguous identification of the carbonyl carbons of the carboxylic acid and the tert-butyl ester, the α- and β-carbons of the aspartate backbone, the N-methyl carbon, and the carbons of the tert-butyl group.

A representative, though not specific to this compound, ¹H NMR spectrum of a related compound, Fmoc-Asp(OtBu)-OH, is available for reference. chemicalbook.com The analysis of these spectra is crucial for verifying the successful synthesis and purity of the compound.

Mass Spectrometry (MS) Techniques (ESI-MS, MALDI-TOF) for Compound Verification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are two commonly employed MS techniques in the analysis of protected amino acids.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the compound is ionized directly from a solution, typically yielding protonated molecules [M+H]⁺. researchgate.net The accurate mass measurement of this ion allows for the confirmation of the molecular formula. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be further utilized to fragment the parent ion, providing valuable structural information by analyzing the resulting fragment ions. researchgate.netresearchgate.netnih.gov The fragmentation patterns of N-methyl amino acids are often characterized by the loss of water and carbon monoxide, as well as cleavages related to the side chain and the N-methyl group. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another soft ionization technique that can be used to analyze this compound. While specific data for this compound is not prevalent in the provided search results, MALDI-TOF is generally applicable for determining the molecular weight of protected amino acids.

The molecular weight of Fmoc-N-Me-Asp(Otbu)-OH is 425.5 g/mol , which can be confirmed using these MS techniques. chemimpex.com

Chromatographic Techniques for Purity and Stereochemical Analysis

Chromatographic methods are essential for assessing the purity and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. chemimpex.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. scispace.com

The purity is typically assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥98% as determined by HPLC. chemimpex.comadachibio.comalabiochem.com.cncsbiochina.comadachibio.com The use of a UV detector is common, especially when a chromophoric group like Fmoc is present. cat-online.com The development of HPLC methods for the analysis of amino acids, including protected derivatives, is a well-established field. springernature.comgoogle.comcapes.gov.brsemanticscholar.org

Typical HPLC Purity Data for Fmoc-N-Me-Asp(Otbu)-OH:

| Parameter | Value | Reference |

| Purity (HPLC) | ≥ 98% | chemimpex.comadachibio.comalabiochem.com.cnadachibio.com |

| Purity (HPLC/UPLC) | ≥ 97.00% | csbiochina.com |

Chiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in peptide synthesis, as the presence of the wrong enantiomer can lead to undesired diastereomeric peptides.

Chiral HPLC: Chiral HPLC is a direct method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or by using a chiral additive in the mobile phase. tandfonline.com For N-protected amino acids like the Fmoc derivative of this compound, chiral HPLC on polysaccharide-based CSPs has been shown to be effective for separating enantiomers. phenomenex.com Another approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard reversed-phase column. tandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine the enantiomeric purity of N-methyl amino acids. cat-online.com This often requires derivatization to make the amino acid volatile. cat-online.comnih.gov One method involves the conversion of the enantiomers into diastereomeric derivatives, for example, by reaction with a chiral reagent, which can then be separated on an achiral GC column and detected by mass spectrometry. nih.gov Capillary gas chromatography on a chiral stationary phase is another powerful technique for separating amino acid enantiomers. cat-online.comcapes.gov.br However, care must be taken to avoid racemization during the derivatization process. researchgate.net

Some commercial sources specify the optical impurity of Fmoc-N-Me-L-Asp(otBu)-OH, indicating a limit for the D-enantiomer. adachibio.comalabiochem.com.cnadachibio.com

Reported Optical Impurity Limit:

| Impurity | Limit | Reference |

| Fmoc-N-Me-D-Asp(otBu)-OH | ≤0.2% | adachibio.comalabiochem.com.cnadachibio.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. scispace.com It is also used as a preliminary purity assessment. sigmaaldrich.comscientificlabs.ie

By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the reactants, products, and any byproducts can be separated based on their different affinities for the stationary and mobile phases. reachdevices.comakjournals.combutterworth-labs.co.uk Visualization is often achieved using a UV lamp (if the compounds are UV-active, like the Fmoc-protected derivative) or by staining with a reagent such as ninhydrin (B49086). reachdevices.combutterworth-labs.co.uk The disappearance of starting materials and the appearance of the product spot indicate the progression of the reaction. scispace.com While TLC is primarily a qualitative technique, it provides valuable real-time information to the synthetic chemist. ajol.info

Computational Modeling and Simulations

Computational modeling and simulations have become indispensable tools in the study of N-methylated amino acids, including this compound. These methods provide insights into molecular behavior, interactions, and properties that can be difficult to obtain through experimental techniques alone.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a peptide containing this compound, and a biological receptor. These methods are crucial in drug discovery and design, helping to understand binding affinities and mechanisms of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For instance, in the context of designing antagonists for the N-methyl-D-aspartate (NMDA) receptor, docking studies have been used to guide the design of novel compounds. nih.gov By creating three-dimensional models of the NMDA receptor, researchers can virtually screen libraries of compounds, including those with N-methylated residues, to identify potential inhibitors. nih.gov The scoring functions used in docking, such as the LibDock score, help to rank potential ligands based on their predicted binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. This allows for the study of conformational changes that occur upon ligand binding and can reveal key residues involved in the interaction. ucl.ac.uk For example, MD simulations have been employed to study the interaction of peptidomimetics with viral proteins like influenza hemagglutinin, where N-methylated peptides have shown high affinity. researchgate.net These simulations can help to understand how the conformational rigidity conferred by N-methylation influences binding. mdpi.com

Table 1: Examples of Computational Studies on Ligand-Receptor Interactions

| Computational Method | System Studied | Key Findings | Reference(s) |

| Molecular Docking | N-methyl-D-aspartate (NMDA) receptor antagonists | Identified novel chemical compounds with potential to inhibit NMDA receptors. | nih.gov |

| Molecular Docking | Urease inhibitors | Predicted the binding modes and energies of amantadine (B194251) derivatives. | mdpi.com |

| Molecular Dynamics | N-methylated peptides and influenza hemagglutinin | Identified a potent N-methyl peptide with high binding affinity. | researchgate.net |

| Molecular Dynamics | Peptides and β-TrCP protein | Identified key residues involved in the binding interaction. | ucl.ac.uk |

Conformational Analysis of N-Methylated Peptides and Peptidomimetics

The introduction of an N-methyl group significantly impacts the conformational landscape of a peptide. Conformational analysis of N-methylated peptides, including those containing this compound, is crucial for understanding their structure-activity relationships.

N-methylation restricts the accessible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often making regions like the α-helix less accessible. researchgate.net This conformational constraint can lead to more defined structures. acs.org For example, studies on N-methylated cyclic pentaalanine peptides have shown that specific patterns of N-methylation can lead to single, well-defined conformations. nih.gov This has implications for designing peptides with specific secondary structures, such as β-strands, which have been observed in simulations of N-methylated peptides in solution. nih.gov

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore these conformational preferences. researchgate.netnih.gov Cryogenic "iodide-tagging" negative ion photoelectron spectroscopy (NIPES) combined with computational modeling has revealed that N-methylation can lead to a surprising simplification of conformations in amino acid-iodide clusters. ustc.edu.cnosti.gov This is attributed to a reduction in hydrogen bond donating sites and an increase in the basicity of the amine group. osti.gov

Table 2: Conformational Effects of N-Methylation

| Effect of N-Methylation | Observation | Computational Method(s) | Reference(s) |

| Backbone Flexibility | Restriction of φ and ψ angles | Ramachandran plot analysis, Molecular Dynamics | researchgate.net |

| Secondary Structure | Can favor β-strand or turn-like structures | Molecular Dynamics, NMR chemical shift analysis | researchgate.netnih.gov |

| Conformational Homogeneity | Can lead to single, preferred conformations in cyclic peptides | NMR Spectroscopy, Distance Geometry, Molecular Dynamics | acs.orgnih.gov |

| Conformational Simplification | Fewer stable conformers observed in the gas phase | Cryogenic NIPES, Quantum Chemical Calculations | ustc.edu.cnosti.gov |

Quantum Mechanical Calculations for Reaction Pathway and Stability Studies

Quantum mechanical (QM) calculations provide a high level of theoretical detail about the electronic structure, stability, and reactivity of molecules. These methods are invaluable for studying reaction pathways and the intrinsic properties of compounds like this compound.

QM calculations, particularly using Density Functional Theory (DFT), have been used to study the effects of N-methylation on the properties of amino acids. rsc.orgresearchgate.net These studies have shown that N-methylation can increase aqueous solubility and alter electronic properties such as the HOMO-LUMO gap. rsc.orgresearchgate.net

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions. In this approach, the reactive center is treated with a high level of QM theory, while the surrounding environment (e.g., the rest of the protein and solvent) is treated with a more computationally efficient MM force field. acs.orgnih.gov This has allowed for the detailed investigation of reaction mechanisms, such as peptide bond formation in the ribosome. acs.org QM/MM calculations can be used to determine free energy profiles of reaction pathways, identify transition states, and elucidate the roles of key residues. nih.gov The development of methods to trace back reaction paths using quantum chemical calculations also holds promise for predicting reactants from a given product. acs.org

Table 3: Applications of Quantum Mechanical Calculations

| Application | Method | Key Insights | Reference(s) |

| Solubility and Electronic Properties | Density Functional Theory (DFT) | N-methylation can increase aqueous solubility and alter the HOMO-LUMO gap. | rsc.orgresearchgate.net |

| Enzymatic Reaction Mechanisms | Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of the multi-step reaction pathway for proteasomal peptide hydrolysis. | nih.gov |

| Peptide Bond Formation | Quantum Mechanics/Molecular Mechanics (QM/MM) | Favored an eight-membered ring reaction mechanism in the ribosome. | acs.org |

| Reaction Path Prediction | Automated Reaction Path Search with QM | Successfully predicted synthetic paths for known chemical reactions. | acs.org |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity and structure of N-Me-Asp(Otbu)-OH?

- Methodological Answer : Utilize a combination of NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and methyl/tert-butyl group positions, HPLC with UV detection (λ = 214 nm) to assess purity, and mass spectrometry (ESI-MS) to verify molecular weight. Cross-reference observed chemical shifts with literature values for analogous N-methylated aspartic acid derivatives to validate assignments . For tert-butyl protection stability, monitor by TLC (Rf comparison) under acidic conditions .

Q. What are the optimal storage conditions for this compound to prevent degradation during experimental workflows?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, desiccated containers to minimize hydrolysis of the tert-butyl ester. For short-term use (≤1 week), dissolve in anhydrous DMF or DMSO and store at 4°C. Regularly validate stability via HPLC every 3 months, comparing retention times to fresh batches. Avoid aqueous buffers unless immediately used, as ester groups are prone to cleavage under prolonged neutral/basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed crystallographic data for this compound-containing peptides?

- Methodological Answer :

- Step 1 : Refine initial X-ray diffraction data using SHELXL (for small molecules) or SHELXPRO (macromolecules) to model methyl and tert-butyl groups, adjusting thermal parameters (B-factors) to account for dynamic disorder .

- Step 2 : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical vs. experimental bond lengths/angles, particularly for the aspartyl backbone and tert-butyl steric effects.

- Step 3 : If residual electron density suggests alternative conformations, perform occupancy refinement or apply twinning correction algorithms in SHELXL. Document discrepancies in the CIF file’s "remarks" section for transparency .

Q. What experimental strategies mitigate batch-to-batch variability in solid-phase synthesis of this compound peptides?

- Methodological Answer :

- Optimization : Use Fmoc/tBu orthogonal protection with HATU/DIPEA coupling in DMF, ensuring a 3-fold molar excess of this compound. Monitor coupling efficiency via Kaiser test or FT-IR (disappearance of amine peaks at ~3400 cm⁻¹) .

- Quality Control : Implement LC-MS/MS post-synthesis to detect deletion sequences or tert-butyl deprotection artifacts. For reproducible results, standardize resin swelling time (≥30 min in DCM) and maintain reaction temperature at 25°C ± 1°C .

- Data Reconciliation : Use multivariate analysis (PCA) to correlate synthesis parameters (e.g., coupling time, reagent purity) with product yield/purity. Address outliers via Grubbs’ test (α=0.05) .

Q. How should researchers design studies to analyze the impact of N-methylation on aspartic acid’s hydrogen-bonding capacity in peptide frameworks?

- Methodological Answer :

- Comparative Analysis : Synthesize paired peptides with/without N-methylation. Use FT-IR (amide I band shifts) and 2D NOESY NMR to map hydrogen-bonding networks.

- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure binding affinity changes in receptor-ligand systems (e.g., enzyme inhibition assays).

- Computational Modeling : Simulate hydrogen-bonding patterns using MD simulations (AMBER force field) with explicit solvent models. Compare with crystallographic data to validate energy-minimized conformations .

Data Contradiction and Validation

Q. What statistical approaches are recommended when conflicting NMR and crystallographic data arise for this compound derivatives?

- Methodological Answer :

- Bootstrap Aggregation : Perform 1000-iteration resampling of NMR peak integrals and crystallographic occupancy values to quantify uncertainty.

- Bayesian Inference : Use WinBUGS or Stan to model posterior distributions of bond angles/distances, integrating prior data from analogous compounds.

- Cross-Validation : Compare results with synchrotron radiation XRD (higher resolution) or dynamic NMR (variable-temperature studies) to resolve dynamic vs. static disorder .

Experimental Design and Reporting

Q. How to structure a research paper on this compound to meet rigorous analytical chemistry standards?

- Methodological Answer :

- Follow IMRAD structure : Detail synthesis protocols (molar ratios, purification steps), characterization data (tabularize NMR shifts, HPLC retention times), and statistical analyses (e.g., error bars, p-values).

- In the supplementary materials , include raw crystallographic data (CIF files), NMR spectra (FID files), and Python/R scripts for PCA/regression analysis. Adhere to CCDC deposition requirements for crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.